molecular formula C8H16O B8253846 (2S)-2-ethylhexanal CAS No. 58712-09-7

(2S)-2-ethylhexanal

Cat. No.: B8253846
CAS No.: 58712-09-7
M. Wt: 128.21 g/mol
InChI Key: LGYNIFWIKSEESD-QMMMGPOBSA-N
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Description

(2S)-2-ethylhexanal is an organic compound belonging to the class of aldehydes. It is characterized by the presence of an aldehyde functional group attached to a carbon chain with a chiral center, making it optically active. This compound is of interest due to its applications in various chemical processes and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: (2S)-2-ethylhexanal can be synthesized through several methods. One common approach involves the reduction of (2S)-2-ethylhexanoic acid using reducing agents such as lithium aluminum hydride. Another method includes the oxidation of (2S)-2-ethylhexanol using oxidizing agents like pyridinium chlorochromate.

Industrial Production Methods: In industrial settings, this compound is often produced through the hydroformylation of 1-octene. This process involves the reaction of 1-octene with carbon monoxide and hydrogen in the presence of a rhodium-based catalyst to yield this compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form (2S)-2-ethylhexanoic acid. Common oxidizing agents for this reaction include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to (2S)-2-ethylhexanol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Grignard reagents in anhydrous ether.

Major Products Formed:

    Oxidation: (2S)-2-ethylhexanoic acid.

    Reduction: (2S)-2-ethylhexanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S)-2-ethylhexanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: this compound is used in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of (2S)-2-ethylhexanal involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function. This interaction can modulate various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

    (2S)-2-ethylhexanoic acid: This compound is the oxidized form of (2S)-2-ethylhexanal and shares similar structural features.

    (2S)-2-ethylhexanol: The reduced form of this compound, used in similar applications.

    (2S)-2-methylhexanal: A structurally related aldehyde with a different alkyl group.

Uniqueness: this compound is unique due to its specific chiral center, which imparts optical activity and influences its reactivity and interactions with biological molecules. This makes it a valuable compound in asymmetric synthesis and chiral resolution processes.

Properties

IUPAC Name

(2S)-2-ethylhexanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-3-5-6-8(4-2)7-9/h7-8H,3-6H2,1-2H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGYNIFWIKSEESD-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@H](CC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90364340
Record name (2S)-2-ethylhexanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58712-09-7
Record name (2S)-2-ethylhexanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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